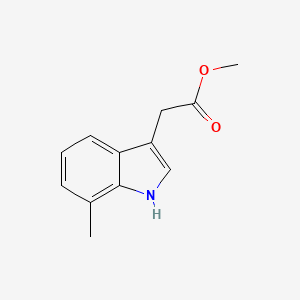![molecular formula C35H65ClN2O6S B12288002 [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate](/img/structure/B12288002.png)
[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-[2-クロロ-1-[(1-メチル-4-プロピルピロリジン-2-カルボニル)アミノ]プロピル]-4,5-ジヒドロキシ-2-メチルスルファニルオキサン-3-イル]ヘプタデカノエートは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、塩素化ピロリジン環、ジヒドロキシオキサン環、ヘプタデカノエートエステル基を含むユニークな構造を特徴としており、化学、生物学、医学の研究者の関心を集めています。
準備方法
合成経路と反応条件
[6-[2-クロロ-1-[(1-メチル-4-プロピルピロリジン-2-カルボニル)アミノ]プロピル]-4,5-ジヒドロキシ-2-メチルスルファニルオキサン-3-イル]ヘプタデカノエートの合成は、通常、複数のステップを伴います。
ピロリジン環の形成: ピロリジン環は、適切なアミンとハロゲン化前駆体を含む環化反応によって合成することができます。
カルボニル基の付加: カルボニル基は、適切なアシルクロリドを用いたアシル化反応によって導入されます。
オキサン環の形成: オキサン環は、ジオールと適切な求電子剤を含む環化反応によって合成されます。
ヘプタデカノエートエステル基の導入: エステル化反応は、触媒の存在下でオキサン環とヘプタデカノ酸との反応を含みます。
工業生産方法
この化合物の工業生産には、高収率と純度を確保するために上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒系、制御された反応条件、クロマトグラフィーや再結晶などの精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にジヒドロキシオキサン環で酸化反応を起こす可能性があり、ケトンまたはカルボン酸を形成します。
還元: 還元反応はカルボニル基で起こり、それをアルコールに変換することができます。
置換: 塩素化ピロリジン環は、塩素原子が他の求核剤に置き換わる求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤が塩基性条件下で使用されます。
主な生成物
酸化: ケトンまたはカルボン酸の生成。
還元: アルコールの生成。
置換: 置換ピロリジン誘導体の生成。
科学研究への応用
化学
生物学
生物学的研究では、この化合物のユニークな構造により、様々な生体分子と相互作用することができ、酵素機構やタンパク質-リガンド相互作用の研究に役立ちます。
医学
この化合物は、生物学的経路を調節する能力により、治療上の可能性を秘めています。特定の酵素や受容体を標的にする薬物開発、特にその潜在的な用途が調査されています。
産業
産業部門では、この化合物の特性により、安定性と機能性が向上したポリマーやコーティングなど、新しい材料の開発に適しています。
科学的研究の応用
Chemistry
Biology
In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound’s properties make it suitable for use in the development of new materials, including polymers and coatings with enhanced stability and functionality.
作用機序
この化合物は、酵素や受容体などの特定の分子標的に結合することで効果を発揮します。塩素化ピロリジン環とジヒドロキシオキサン環は、これらの標的に結合し、その活性を調節する上で重要な役割を果たします。ヘプタデカノエートエステル基は、化合物の親油性を高め、脂質膜との相互作用を促進し、バイオアベイラビリティを向上させます。
類似の化合物との比較
類似の化合物
- [6-[2-クロロ-1-[(1-メチル-4-プロピルピロリジン-2-カルボニル)アミノ]プロピル]-4,5-ジヒドロキシ-2-メチルスルファニルオキサン-3-イル]オクタデカノエート
- [6-[2-クロロ-1-[(1-メチル-4-プロピルピロリジン-2-カルボニル)アミノ]プロピル]-4,5-ジヒドロキシ-2-メチルスルファニルオキサン-3-イル]ノナデカノエート
独自性
[6-[2-クロロ-1-[(1-メチル-4-プロピルピロリジン-2-カルボニル)アミノ]プロピル]-4,5-ジヒドロキシ-2-メチルスルファニルオキサン-3-イル]ヘプタデカノエートの独自性は、明確な化学的および生物学的特性を与える官能基の特定の組み合わせにあります。その構造により、多様な化学的修飾が可能となり、研究および産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate
- [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] nonadecanoate
Uniqueness
The uniqueness of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
特性
分子式 |
C35H65ClN2O6S |
|---|---|
分子量 |
677.4 g/mol |
IUPAC名 |
[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] heptadecanoate |
InChI |
InChI=1S/C35H65ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-22-28(39)43-33-31(41)30(40)32(44-35(33)45-5)29(25(3)36)37-34(42)27-23-26(21-7-2)24-38(27)4/h25-27,29-33,35,40-41H,6-24H2,1-5H3,(H,37,42) |
InChIキー |
FTUXKEAMZSWESO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


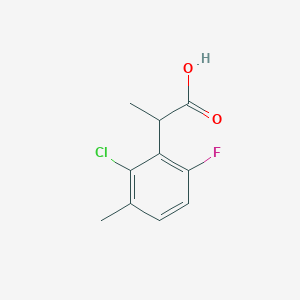
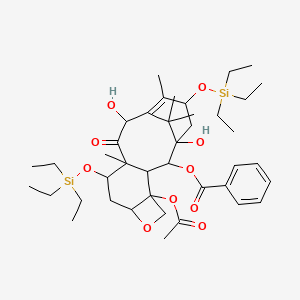

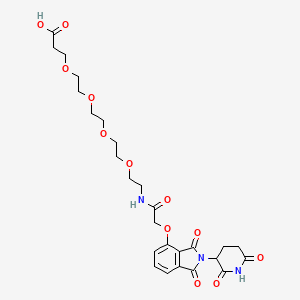
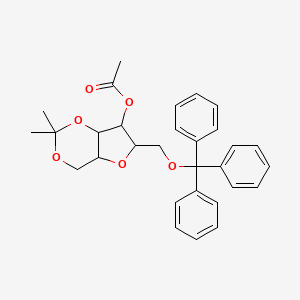
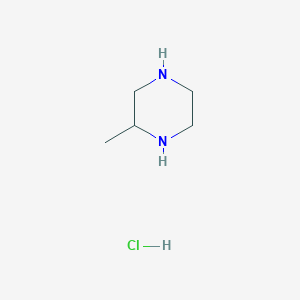
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)

![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)
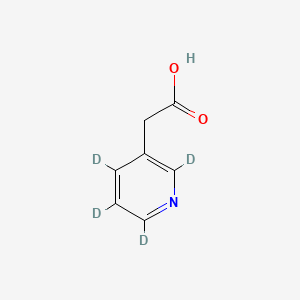

![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)
![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)
